Cas no 1070660-34-2 (N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester)

N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester 化学的及び物理的性質
名前と識別子
-
- N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester
- 1070660-34-2
- DB-309023
- Carbamic acid, N-ethyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester; 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ethyl Carbamate; N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester
- [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
- 3-[(1S)-1-(dimethylamino)ethyl]phenyl N-ethylcarbamate
- (S)-3-(1-(Dimethylamino)ethyl)phenyl ethylcarbamate
- SCHEMBL18306927
- N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester
-
- インチ: InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1
- InChIKey: UBMYZKQTEJHAKE-JTQLQIEISA-N
- ほほえんだ: CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C
計算された属性
- せいみつぶんしりょう: 236.152477885g/mol
- どういたいしつりょう: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- 密度みつど: 1.044±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E900885-50mg |
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester |
1070660-34-2 | 50mg |
$ 230.00 | 2023-09-07 | ||
TRC | E900885-500mg |
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester |
1070660-34-2 | 500mg |
$ 1777.00 | 2023-09-07 |
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Esterに関する追加情報
N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester: A Comprehensive Overview
The compound N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester with CAS No. 1070660-34-2 is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials synthesis. Recent studies have highlighted its role in modulating biological pathways and its potential as a precursor for novel therapeutic agents.
The molecular structure of N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester is characterized by a chiral center at the (1S) configuration, which imparts stereochemical specificity to the molecule. This stereochemistry is crucial for its interactions with biological targets, such as enzymes and receptors, making it a promising candidate for enantioselective drug design. The presence of a dimethylamino group further enhances its functional versatility, enabling it to participate in various chemical reactions and biological processes.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stability under different environmental conditions. Studies have shown that N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester exhibits remarkable thermal stability, making it suitable for high-temperature applications in industrial settings. Additionally, its solubility properties have been optimized for use in aqueous environments, which is a critical factor for its application in drug delivery systems.
In terms of applications, this compound has shown potential in the development of advanced materials, particularly in the field of polymer science. Its ability to form stable ester linkages makes it an ideal candidate for synthesizing high-performance polymers with tailored mechanical and thermal properties. Furthermore, its role as an intermediate in organic synthesis has been explored, with researchers leveraging its reactivity to construct complex molecular architectures.
The latest advancements in computational chemistry have enabled detailed modeling of N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester's electronic structure and interaction dynamics. These studies have provided insights into its electronic properties, which are essential for understanding its behavior in various chemical reactions. Such computational approaches have also facilitated the design of more efficient synthetic pathways for this compound, reducing production costs and enhancing scalability.
From an environmental perspective, the ecological impact of N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester has been a topic of recent investigation. Research indicates that it degrades under specific environmental conditions, minimizing its long-term impact on ecosystems. This information is critical for ensuring sustainable practices in its production and application.
In conclusion, N-Ethylcarbamic Acid 3-(1S)-1-(Dimethylamino)ethylphenyl Ester (CAS No. 1070660-34-2) stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and characterization techniques, position it as a key player in the development of next-generation materials and therapeutic agents.
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